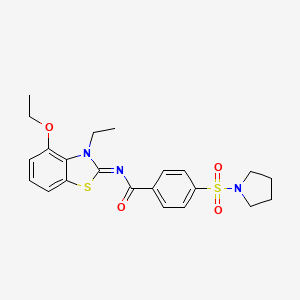

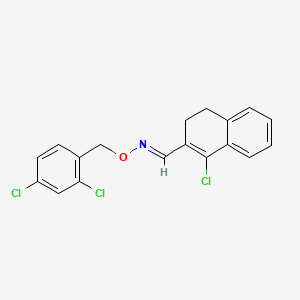

![molecular formula C18H26O2 B2667684 (5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione CAS No. 5696-51-5](/img/structure/B2667684.png)

(5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione

Overview

Description

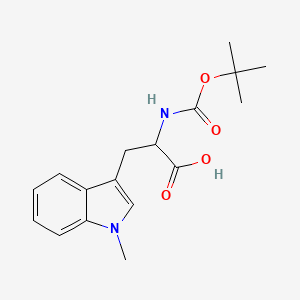

“(5R,8R,9R,10S,13S,14S)-13-Methyltetradecahydro-3H-cyclopenta[a]phenanthrene-3,17(2H)-dione” is a chemical compound with the CAS Number: 5696-51-5 . It has a molecular weight of 274.4 . The IUPAC name of this compound is (5beta)-estrane-3,17-dione .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: [H][C@@]12C@=O)([H])[C@]3([H])CC[C@@]1([H])C@@([H])[C@]4©CC2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 274.4 . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the data.Scientific Research Applications

Inhibitors of Androgen Biosynthesis

One study investigates androsterone derivatives, closely related to the chemical structure mentioned, as inhibitors of androgen biosynthesis. These compounds, with their unique steroid shape and modifications in the extra E ring, show potential for biological applications, particularly in understanding and possibly treating conditions related to androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Environmental Chemistry and Mutagenic Activity

Another study focuses on 4H-Cyclopenta [def] phenanthrene, exploring its syntheses, reactivities, and the environmental chemistry significance due to some derivatives showing mutagenic activity. This research underlines the importance of understanding the chemical and biological impacts of such compounds on the environment and health (Minaba & Suzuki, 1986).

Cardiac Aglycone from Periploca sepium Bunge

Research on 17βH-Periplogenin, a cardiac aglycone isolated from Periploca sepium Bunge, a Chinese traditional herbal medicine, reveals the structural conformations and potential therapeutic applications of cyclopenta[a]phenanthrene derivatives in medicine, especially in cardiology (Zhang, Bao, Wu, Yu, & Li, 2012).

Carcinogenic Activity

Further studies have synthesized and explored the carcinogenic potentials of cyclopenta[a]phenanthrenes, contributing to our understanding of how structural modifications impact their biological activity and potential risks (Coombs, 1999).

Steroid Compounds

A definition paper provides insights into compounds possessing the cyclopenta[a]phenanthrene skeleton, highlighting their broad significance in biochemistry and pharmaceuticals, including their roles in cholesterol, hormones, vitamins, and bile acids production. This background is crucial for understanding the biochemical pathways and therapeutic potentials of such compounds (2020).

Safety and Hazards

properties

IUPAC Name |

(5R,8R,9R,10S,13S,14S)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-16H,2-10H2,1H3/t11-,13+,14-,15-,16+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDKSBHJIGNEOH-ARAASWILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3CCC(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@H]4[C@@H]3CCC(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024042 | |

| Record name | 5beta-Estrane-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione | |

CAS RN |

5696-51-5 | |

| Record name | 5beta-Estrane-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2667606.png)

![N-[[2-(4-Methoxyphenoxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2667624.png)